molecular formula C9H19N3Si B1167725 DBO 29 CAS No. 109138-70-7

DBO 29

Cat. No.: B1167725
CAS No.: 109138-70-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"DBO" refers to multiple entities across disciplines, but in the biochemical and pharmacological context, it predominantly denotes 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine, a mammalian target of rapamycin (mTOR) inhibitor. This compound has demonstrated significant antiproliferative and pro-apoptotic effects in leukemia cells, particularly in chronic myeloid leukemia (CML) K562 cells . DBO induces autophagy by modulating LC3-II and p62 protein levels, arresting cells in the G2/M phase, and inhibiting proliferation in a time- and dose-dependent manner. Its IC₅₀ values range from 50–100 µM, with apoptosis rates increasing up to 34% after 72 hours of treatment . Structurally, DBO belongs to the benzoxazine class, which is pharmacologically significant due to its heterocyclic oxygen and nitrogen atoms, enabling interactions with biological targets like mTOR .

Properties

CAS No.

109138-70-7

Molecular Formula

C9H19N3Si

Synonyms

DBO 29

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Rapamycin (Sirolimus)

Rapamycin, a well-established mTOR inhibitor, shares mechanistic similarities with DBO. Both induce autophagy by suppressing mTORC1, leading to LC3-II accumulation and p62 degradation. However, DBO exhibits distinct advantages:

  • Potency : At 50 µM, DBO achieves comparable LC3-II/p62 modulation to rapamycin but with broader cytotoxic effects (34% apoptosis vs. rapamycin’s 15–20% in similar models) .
  • Synthetic Accessibility : DBO derivatives are synthesized via one-step indium(III) chloride-catalyzed reactions, offering cost-effective scalability compared to rapamycin’s complex biosynthesis .

Everolimus and Temsirolimus

These rapamycin analogs (mTORC1 inhibitors) are FDA-approved for cancers and autoimmune diseases. Key contrasts with DBO include:

  • Resistance Profile : DBO retains efficacy in rapamycin-resistant K562 cells, suggesting a divergent binding mechanism .
  • Side Effects: Everolimus and temsirolimus cause immunosuppression and metabolic disruptions (e.g., hyperlipidemia), whereas DBO’s benzoxazine backbone may reduce off-target immune effects .

Other Benzoxazine Derivatives

DBO derivatives (e.g., dibenzo[b,f][1,4]oxazepines) are explored for diverse pharmacological activities:

  • Antimicrobial Activity: Unlike DBO’s mTOR focus, derivatives like durlobactam (ETX2514) inhibit β-lactamases (e.g., OXA-48), showing low-nanomolar Kd values comparable to QPX7728 .
  • Fluorescence Properties : Some benzoxazines exhibit high quantum yields (Φ = 0.76–0.90), enabling applications as fluorescent probes—a feature absent in DBO .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Target IC₅₀ (µM) Apoptosis Rate (72h) Autophagy Induction Key Advantage
DBO mTORC1/2 50–100 34% Yes (LC3-II↑, p62↓) Dual mTOR inhibition
Rapamycin mTORC1 10–20 15–20% Yes FDA-approved, broad applicability
Durlobactam β-lactamases 0.5–5 nM N/A No Broad-spectrum enzyme inhibition

Key Research Findings

  • Mechanistic Superiority : DBO’s dual mTORC1/2 inhibition and resistance to rapamycin-refractory pathways position it as a promising candidate for relapsed CML .
  • Synthetic Versatility : Benzoxazine derivatives like DBO are synthetically modular, enabling rapid optimization for target specificity .
  • Clinical Potential: While DBO’s in vitro efficacy is robust, in vivo studies are needed to validate pharmacokinetics and toxicity relative to rapamycin analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.